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molecular formula C13H19NO3 B8613629 tert-butyl-N-(2-ethoxyphenyl)carbamate

tert-butyl-N-(2-ethoxyphenyl)carbamate

Cat. No. B8613629
M. Wt: 237.29 g/mol
InChI Key: NTNPGOUGRYWFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07238693B2

Procedure details

In a 500 ml three-necked flask under an argon atmosphere, 8 g (23.8 mmol, 1.7 eq) of tert-butyl-N-{4-[allyl(dimethyl)silyl]-2-ethoxyphenyl}carbamate 7 is mixed with 100 ml of anhydrous THF. Then 42.8 ml (21.4 mmol, 1.5 eq) of 0.5 M 9-BBN is added in anhydrous THF. The reaction is allowed to progress at room temperature and under argon for 4 hours. Then 0.5 g (0.42 mmol, 3% eq) of Pd(PPh3)4, 12 ml (1.7 eq) of an aqueous 2 M Na2CO3 solution, and 3.5 g (14 mmol) of bromopolystyrene resin (substituted 4 mmol/g) is added. The flask is wrapped in a sheet of aluminium foil and the THF is heated under a reflux condenser. After 40 hours, 0.5 g (0.42 mmol, 3% eq) of Pd(PPh3)4 catalyst is added and the reaction of THF under a reflux condenser for 24 hours is continued. The mixture is cooled to room temperature, then allowed to settle before filtering the resin on a Buchner funnel. The resin is washed successively with THF (4×40 ml), a 1% solution of diethyldithiocarbamic acid sodium salt in DMF (4×40 ml), a 1:1 mixture of THF/H2O (4×40 ml), then H2O (2×40 ml), MeOH (2×40 ml), DMF (2×40 ml), MeOH (2×40 ml), 3×[3×40 ml CH2Cl2, 3×40 ml MeOH] and, lastly, dried under vacuum (dessicator). 5.86 g of a light orange powder (yield: 80%) is obtained.
Name
tert-butyl-N-{4-[allyl(dimethyl)silyl]-2-ethoxyphenyl}carbamate
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
42.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([Si](CC=C)(C)C)=[CH:10][C:9]=1[O:20][CH2:21][CH3:22])([CH3:4])([CH3:3])[CH3:2].B1C2CCCC1CCC2.C([O-])([O-])=O.[Na+].[Na+].[Al]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:20][CH2:21][CH3:22])([CH3:4])([CH3:3])[CH3:2] |f:2.3.4,^1:48,50,69,88|

Inputs

Step One
Name
tert-butyl-N-{4-[allyl(dimethyl)silyl]-2-ethoxyphenyl}carbamate
Quantity
8 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)[Si](C)(C)CC=C)OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
42.8 mL
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 40 hours
Duration
40 h
FILTRATION
Type
FILTRATION
Details
before filtering the resin on a Buchner funnel
WASH
Type
WASH
Details
The resin is washed successively with THF (4×40 ml)
ADDITION
Type
ADDITION
Details
a 1% solution of diethyldithiocarbamic acid sodium salt in DMF (4×40 ml), a 1:1 mixture of THF/H2O (4×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
H2O (2×40 ml), MeOH (2×40 ml), DMF (2×40 ml), MeOH (2×40 ml), 3×[3×40 ml CH2Cl2, 3×40 ml MeOH] and, lastly, dried under vacuum (dessicator)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.86 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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